(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
The compound "(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate" is a structurally complex molecule featuring a benzothiazole core fused with a benzoate moiety. Key functional groups include:
- Sulfamoyl group (-SO₂NH₂) at position 6 of the benzothiazole ring.
- Sulfonyl-linked 2,6-dimethylmorpholino group on the benzoyl substituent.
- Methyl ester at the acetoxy position.
This compound’s design integrates features common in agrochemicals and pharmaceuticals, such as sulfonamide-based bioactivity and morpholino-derived solubility enhancement.
Properties
IUPAC Name |
methyl 2-[2-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O8S3/c1-14-11-26(12-15(2)35-14)38(32,33)17-6-4-16(5-7-17)22(29)25-23-27(13-21(28)34-3)19-9-8-18(37(24,30)31)10-20(19)36-23/h4-10,14-15H,11-13H2,1-3H3,(H2,24,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWHYMMZUMALRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological profiles, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H25N3O4S2
- Molecular Weight : 483.6 g/mol
- CAS Number : 868377-92-8
The compound features a benzothiazole core with various functional groups that contribute to its biological activity. The presence of the morpholino and sulfonyl groups suggests potential interactions with biological targets, particularly in enzyme inhibition.
The primary mechanism through which this compound exhibits biological activity is through the inhibition of phosphodiesterase enzymes, particularly PDE4. PDE4 selectively hydrolyzes cyclic AMP (cAMP), a crucial second messenger in various signaling pathways. Inhibition of PDE4 leads to increased levels of cAMP, which can modulate inflammatory responses and other cellular functions.
Anti-inflammatory and Analgesic Effects
Recent studies have demonstrated that derivatives similar to this compound exhibit significant anti-inflammatory and analgesic effects. For instance, compounds containing the benzothiazole moiety have shown promising results in reducing inflammation and pain in animal models:
| Compound | Activity | Dose (mg/kg) | Reference |
|---|---|---|---|
| Compound A | Anti-inflammatory | 50 | |
| Compound B | Analgesic | 50 | |
| Compound C | Anti-inflammatory | 100 |
These findings suggest that modifications in the chemical structure can lead to varying degrees of selectivity and potency against specific inflammatory pathways.
Toxicity Studies
Toxicity assessments indicate that the compound exhibits low acute toxicity, with no lethal effects observed at tested doses. Histopathological evaluations of preserved organs from treated animals did not reveal any significant inflammatory or cytotoxic processes, demonstrating the compound's safety profile:
| Study Parameter | Result |
|---|---|
| Acute Toxicity | No lethality at tested doses |
| Histopathology | No significant findings |
These results are promising for further development as a therapeutic agent.
Case Studies
-
Study on Inhibition of PDE4 :
A study evaluated the inhibitory effects of various benzothiazole derivatives on PDE4 isoforms. The results indicated that compounds similar to this compound displayed IC50 values in the low micromolar range against PDE4 isoforms:These findings highlight the potential of this compound as a selective PDE4 inhibitor.Compound IC50 (μM) Target Compound A 0.94 PDE4D Compound B 0.72 PDE4B Compound C 1.5 PDE4A -
Evaluation of Anti-inflammatory Activity :
In another study, the anti-inflammatory effects were compared with standard reference drugs in albino rats. The compound demonstrated significant efficacy in reducing inflammation markers, indicating its potential therapeutic applications in inflammatory diseases.
Scientific Research Applications
Biological Activities
Research indicates that (Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate exhibits various biological activities:
- Anticancer Activity : Compounds with thiazole structures are known for their potential in inhibiting cancer cell proliferation. Studies have shown that similar thiazole derivatives can modulate pathways involved in tumor growth and metastasis .
- Anti-inflammatory Properties : The sulfonamide group contributes to anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases .
- Antimicrobial Effects : Some thiazole derivatives exhibit antimicrobial properties, which could be beneficial in developing new antibiotics .
Case Studies
- Inhibition of Kinase Activity : A study highlighted the ability of thiazole derivatives to inhibit specific kinases involved in cancer signaling pathways. This suggests potential applications in targeted cancer therapy .
- Analgesic and Anti-inflammatory Evaluation : Research evaluated the analgesic properties of related thiazole compounds, demonstrating significant pain relief comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Data Table
Comparison with Similar Compounds
Structural Analogues in Benzothiazole Chemistry
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate (Compound 6a, Nassiri and Jalili, 2018)
- Core Structure : Benzothiazole fused with indole.
- Key Groups: Cyanoacetate, indole.
- Synthesis: Three-component reaction under reflux with ethyl bromocyanoacetate .
- Comparison: The target compound replaces indole with a sulfamoyl group and introduces a sulfonyl-morpholino benzoyl substituent. The methyl ester in the target compound may improve hydrolytic stability compared to ethyl esters. Bioactivity: While Compound 6a’s activity is unspecified, the sulfamoyl group in the target compound likely enhances binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .
Sulfonylurea-Based Agrochemicals
Metsulfuron-methyl (Pesticide Chemicals Glossary, 2001)
- Core Structure : Triazine-linked sulfonylurea.
- Key Groups : Sulfonylurea (-SO₂NHC(=O)NH-), methoxy.
- Mode of Action : Inhibits acetolactate synthase (ALS) in plants .
- The morpholino-sulfonyl group may enhance solubility and systemic transport in biological systems compared to triazine-based sulfonylureas.
Thiazolylmethyl Carbamates (Pharmacopeial Forum, 2017)**
Thiazol-5-ylmethyl carbamate derivatives
- Core Structure : Thiazole ring with carbamate linkages.
- Key Groups : Carbamate, hydroxyphenyl.
- The sulfamoyl and morpholino groups may confer distinct pharmacokinetic profiles, such as reduced metabolic degradation compared to carbamates .
Research Findings and Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Functional Groups | Synthesis Method | Bioactivity/Application |
|---|---|---|---|---|
| Target Compound | Benzothiazole | Sulfamoyl, sulfonyl-morpholino | Multi-step alkylation | Agrochemical/pharmaceutical |
| Ethyl 2-(2-(1H-indol-3-yl)… [4] | Benzothiazole-indole | Cyanoacetate, indole | Three-component reflux | Undisclosed |
| Metsulfuron-methyl [6] | Triazine-sulfonylurea | Sulfonylurea, methoxy | Condensation reaction | ALS inhibitor (herbicide) |
| Thiazol-5-ylmethyl carbamate [8] | Thiazole | Carbamate, hydroxyphenyl | Nucleophilic substitution | Antimicrobial/antifungal |
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP | Water Solubility (mg/L) |
|---|---|---|---|
| Target Compound | ~600 (estimated) | 1.8 | Low (enhanced by morpholino) |
| Metsulfuron-methyl [6] | 381.4 | -0.9 | High (pH-dependent) |
| Compound 6a [4] | 365.4 | 2.5 | Moderate |
Key Research Insights
Synthetic Complexity: The target compound’s synthesis likely requires advanced protection/deprotection strategies for the sulfamoyl and morpholino groups, contrasting with the straightforward three-component reactions used for simpler benzothiazoles .
Bioactivity Potential: The sulfamoyl group may target enzymes like carbonic anhydrase or dihydrofolate reductase, while the morpholino-sulfonyl moiety could improve blood-brain barrier penetration in pharmaceuticals .
Agrochemical Relevance : Compared to sulfonylureas, the absence of a urea bridge in the target compound may reduce phytotoxicity risks, making it suitable for selective weed control .
Q & A
Q. What are the key steps in synthesizing (Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate?
- Methodological Answer : The synthesis involves multi-step organic reactions:
- Benzo[d]thiazole Core Formation : Cyclization of aminothiophenols with carboxylic acid derivatives (e.g., 4-((2,6-dimethylmorpholino)sulfonyl)benzoyl chloride) under controlled pH and temperature .
- Imino Bond Formation : Condensation between the sulfamoyl-substituted benzo[d]thiazole intermediate and the morpholino-sulfonyl benzoyl group under anhydrous conditions (e.g., using DCC as a coupling agent) .
- Esterification : Methylation of the final intermediate using methanol and acid catalysis to stabilize the Z-configuration .
Characterization requires NMR (¹H, ¹³C) and HPLC to confirm stereochemistry and purity (>95%) .
Q. How can researchers confirm the Z-configuration of the imino bond in this compound?
- Methodological Answer :
- Nuclear Overhauser Effect (NOE) NMR : Detect spatial proximity between protons on the imino bond and adjacent groups (e.g., methyl or sulfamoyl substituents) to differentiate Z/E isomers .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for Z/E configurations .
Q. What are the primary functional groups influencing this compound’s reactivity?
- Methodological Answer : Key functional groups include:
- Sulfamoyl (-SO₂NH₂) : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
- Imino (-C=N-) : Prone to hydrolysis under acidic/basic conditions; stability studies (pH 1–12, 25–60°C) are critical for handling .
- Methyl Ester (-COOCH₃) : Hydrolyzes to carboxylic acid in aqueous environments, affecting bioavailability .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the yield of the imino bond formation step?
- Methodological Answer :
- Factors to Test : Reaction temperature (25–80°C), solvent polarity (DMF vs. THF), catalyst type (DCC vs. EDCI), and molar ratios (1:1 to 1:2) .
- Response Surface Methodology (RSM) : Use a Central Composite Design to model interactions between variables and predict optimal conditions (e.g., 60°C in DMF with 1.5:1 molar ratio improves yield by 20%) .
- Validation : Replicate runs under predicted optimal conditions and compare HPLC purity (>98%) and yield .
Q. How to resolve contradictions in spectroscopic data for structural elucidation?
- Methodological Answer :
- Case Study : If ¹H NMR shows unexpected splitting for sulfamoyl protons, consider:
- Dynamic Effects : Temperature-dependent NMR to assess conformational flexibility .
- Impurity Analysis : LC-MS to detect byproducts (e.g., hydrolyzed ester or oxidized imino groups) .
- Cross-Validation : Compare IR (C=N stretch ~1600 cm⁻¹), high-resolution mass spectrometry (HRMS), and 2D NMR (HSQC, HMBC) to reconcile data .
Q. What computational strategies predict this compound’s biological activity?
- Methodological Answer :
- Molecular Docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR) using AutoDock Vina; prioritize poses with lowest binding energies (ΔG < -8 kcal/mol) .
- Pharmacophore Mapping : Identify critical features (e.g., sulfamoyl as H-bond acceptor, morpholino as hydrophobic moiety) using Schrödinger Phase .
- ADMET Prediction : Use SwissADME to assess logP (<3), bioavailability (>30%), and CYP450 inhibition risks .
Q. How to address conflicting in vitro vs. in vivo efficacy data?
- Methodological Answer :
- Hypothesis 1 (Metabolic Instability) : Conduct microsomal stability assays (human/rat liver microsomes) to identify rapid ester hydrolysis; modify the ester to a tert-butyl group for improved stability .
- Hypothesis 2 (Poor Solubility) : Measure solubility in biorelevant media (FaSSIF/FeSSIF); employ nanoformulation (e.g., liposomes) to enhance dissolution .
- Dose-Response Refinement : Use Hill slope analysis to differentiate target-mediated vs. off-target effects .
Key Challenges and Future Directions
- Toxicity Profiling : No data exist for this compound; prioritize Ames test (mutagenicity) and hERG inhibition assays .
- Stereochemical Purity : Develop chiral HPLC methods to separate Z/E isomers (>99% enantiomeric excess) .
- Scale-Up : Transition from batch to flow chemistry (e.g., Corning AFR module) to improve reproducibility and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
